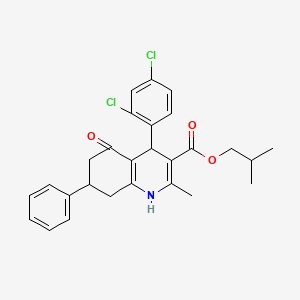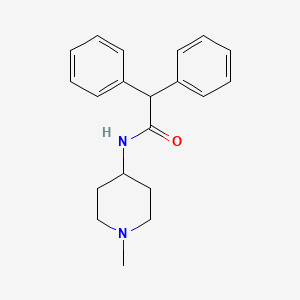![molecular formula C21H28ClNO B4987270 2-[(dibenzylamino)methyl]cyclohexanol hydrochloride](/img/structure/B4987270.png)
2-[(dibenzylamino)methyl]cyclohexanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(dibenzylamino)methyl]cyclohexanol hydrochloride is a chemical compound that has been widely studied for its potential biomedical applications. It is a chiral compound that belongs to the class of tertiary amines. This compound has been found to have various pharmacological properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-[(dibenzylamino)methyl]cyclohexanol hydrochloride is not fully understood. However, it is believed to act by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood, pain, and inflammation. It may also act by modulating the activity of certain ion channels and receptors in the brain.
Biochemical and Physiological Effects
Studies have shown that 2-[(dibenzylamino)methyl]cyclohexanol hydrochloride has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to reduce pain by blocking the transmission of pain signals in the spinal cord. In addition, this compound has been found to have anxiolytic and antidepressant effects, possibly through its modulation of neurotransmitter activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(dibenzylamino)methyl]cyclohexanol hydrochloride in lab experiments is its well-characterized pharmacological profile. Its mechanism of action has been extensively studied, and its effects on various physiological processes are well understood. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage and other adverse effects.
Direcciones Futuras
There are several future directions for the study of 2-[(dibenzylamino)methyl]cyclohexanol hydrochloride. One area of research is the development of new drugs based on this compound. Researchers are exploring modifications to the chemical structure of this compound to improve its pharmacological properties and reduce its potential toxicity. Another area of research is the study of the potential use of this compound in the treatment of neurological disorders, such as Parkinson's disease. Finally, researchers are investigating the use of this compound in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 2-[(dibenzylamino)methyl]cyclohexanol hydrochloride involves the reaction of dibenzylamine with cyclohexanone in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt. The synthesis of this compound has been extensively studied, and various modifications have been proposed to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
2-[(dibenzylamino)methyl]cyclohexanol hydrochloride has been studied for its potential use in the treatment of various diseases. It has been found to have analgesic, anti-inflammatory, and antipyretic properties. It has also been shown to have potential as an antidepressant and anxiolytic agent. In addition, this compound has been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propiedades
IUPAC Name |
2-[(dibenzylamino)methyl]cyclohexan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO.ClH/c23-21-14-8-7-13-20(21)17-22(15-18-9-3-1-4-10-18)16-19-11-5-2-6-12-19;/h1-6,9-12,20-21,23H,7-8,13-17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPDXROBWCPJTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Dibenzylamino)methyl]cyclohexanol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide](/img/structure/B4987192.png)

![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[5-(4-morpholinyl)pentyl]acetamide](/img/structure/B4987202.png)
![11-(2,5-dimethylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4987204.png)
![(16,18-dioxo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1,8-diyl)bis(methylene) diacetate](/img/structure/B4987210.png)
![5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987217.png)

![6b-acetyl-13a-hydroxy-4a,6a,13-trimethylicosahydro-2H-indeno[2,1-a]phenanthren-2-one](/img/structure/B4987240.png)


![3-[(4-chlorobenzyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4987260.png)
![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide](/img/structure/B4987262.png)
![N-(1-{1-[2-(3-methoxyphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4987280.png)
![2-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]-3-nitrobenzoic acid](/img/structure/B4987287.png)